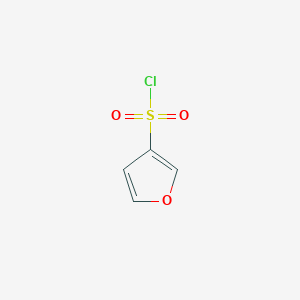

Furan-3-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBBEIXTVWWTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623292 | |

| Record name | Furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-49-3 | |

| Record name | Furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAN-3-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furan-3-sulfonyl Chloride

Introduction

Furan-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its reactive sulfonyl chloride moiety, coupled with the furan scaffold, allows for the facile introduction of sulfonamide functionalities into a diverse array of molecular architectures. This guide provides an in-depth exploration of the synthesis of this compound, emphasizing the underlying chemical principles, practical experimental protocols, and critical safety considerations.

The furan ring system is a common motif in numerous biologically active compounds. The addition of a sulfonyl chloride group at the 3-position provides a versatile handle for chemists to create novel sulfonamide derivatives, which are a prominent class of therapeutic agents with a broad spectrum of activities, including antibacterial, diuretic, and anticancer properties.

This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the synthetic pathways to this important intermediate.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound presents unique challenges due to the inherent reactivity and potential instability of the furan ring, especially under strongly acidic or electrophilic conditions which can lead to polymerization.[1][2] Therefore, the choice of sulfonating agent and reaction conditions is paramount to achieving a successful and high-yielding synthesis.

The primary route to this compound involves a two-step process:

-

Sulfonation of Furan: Introduction of a sulfonic acid group (-SO₃H) onto the furan ring.

-

Chlorination of the Sulfonic Acid: Conversion of the sulfonic acid to the corresponding sulfonyl chloride (-SO₂Cl).

Understanding the Regioselectivity of Furan Sulfonation

Furan undergoes electrophilic substitution reactions, and the position of substitution is directed by the heteroatom.[3] While the 2- and 5-positions (alpha positions) are electronically more activated and sterically less hindered, direct sulfonation to achieve the 3-substituted product is not straightforward.[1][4] Milder sulfonating agents and carefully controlled conditions are necessary to favor the formation of the desired 3-isomer and prevent the formation of the 2,5-disubstituted product.[2] The use of a sulfur trioxide-pyridine complex is a common strategy to moderate the reactivity of the sulfonating agent.[1][5]

Conversion to the Sulfonyl Chloride

Once the furan-3-sulfonic acid is obtained, it is converted to the more reactive sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). The choice of chlorinating agent can influence the reaction conditions and the purification strategy.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound. These protocols are based on established literature procedures and have been designed to be self-validating with clear endpoints and purification steps.

Method 1: Two-Step Synthesis via Furan-3-sulfonic Acid

This method proceeds through the isolation of the intermediate furan-3-sulfonic acid.

Step 1: Synthesis of Furan-3-sulfonic Acid

Rationale: This step utilizes a mild sulfonating agent, the sulfur trioxide-pyridine complex, to selectively introduce the sulfonic acid group at the 3-position of the furan ring while minimizing polymerization and disubstitution.[1] The reaction is typically carried out in an inert solvent.

Experimental Workflow:

Caption: Workflow for the synthesis of furan-3-sulfonic acid.

Detailed Protocol:

-

To a stirred solution of furan in a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the sulfur trioxide-pyridine complex portion-wise at a low temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Isolate the furan-3-sulfonic acid, which may precipitate from the solution or be obtained after removal of the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system.

-

Characterize the purified furan-3-sulfonic acid using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Step 2: Synthesis of this compound from Furan-3-sulfonic Acid

Rationale: This step converts the sulfonic acid to the desired sulfonyl chloride using a chlorinating agent. Thionyl chloride is a common choice as the byproducts (SO₂ and HCl) are gaseous and easily removed. The use of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can accelerate the reaction.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend or dissolve the furan-3-sulfonic acid in an excess of a chlorinating agent (e.g., thionyl chloride).

-

Optionally, add a catalytic amount of a suitable catalyst (e.g., DMF).

-

Heat the reaction mixture at reflux for a specified period, monitoring the reaction for the cessation of gas evolution.

-

After the reaction is complete, carefully remove the excess chlorinating agent by distillation, preferably under reduced pressure.

-

Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.[6]

-

Characterize the final product by spectroscopic methods to confirm its structure and purity.

Method 2: One-Pot Synthesis of this compound

Rationale: A one-pot procedure can be more efficient by avoiding the isolation and purification of the intermediate sulfonic acid.[7] This approach typically involves the in-situ formation of the sulfonic acid followed by the direct addition of a chlorinating agent.

Detailed Protocol:

-

In a suitable reaction vessel, dissolve furan in an appropriate solvent such as methylene chloride.

-

Cool the solution to a low temperature (e.g., -10 °C) and slowly add chlorosulfonic acid dropwise.[7][8]

-

Allow the reaction to stir for an extended period (e.g., 48-72 hours) to ensure the formation of the sulfonic acid.[7][8]

-

Recool the reaction mixture and add an acid scavenger, such as pyridine, followed by a chlorinating agent like phosphorus pentachloride.[7][8]

-

Allow the reaction to proceed, typically overnight, at room temperature.

-

Work up the reaction by carefully pouring the mixture into water and extracting the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to yield the crude sulfonyl chloride.[7][8]

-

Purify the product as described in Method 1.

Quantitative Data Summary

| Parameter | Method 1 (Two-Step) | Method 2 (One-Pot) | Reference |

| Starting Material | Furan | Furan | [7][8] |

| Sulfonating Agent | Pyridine-SO₃ complex | Chlorosulfonic acid | [1][7] |

| Chlorinating Agent | Thionyl chloride / PCl₅ | Phosphorus pentachloride | [7][8] |

| Typical Yield | Varies based on step yields | Reported up to 80% | [7][8] |

| Purity | Generally high after two purifications | Dependent on purification | [6] |

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

This compound: This compound is corrosive and causes severe skin burns and eye damage.[9][10] It reacts violently with water, liberating toxic gas.[10][11] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14]

-

Sulfonyl Chlorides (General): These compounds are reactive and moisture-sensitive.[15] Store in a cool, dry place under an inert atmosphere.[11]

-

Chlorosulfonic Acid: This is a highly corrosive and reactive substance. Handle with extreme care, avoiding contact with skin, eyes, and moisture.

-

Thionyl Chloride and Phosphorus Pentachloride: These are also corrosive and react with water to produce toxic gases. All manipulations should be performed in a fume hood.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

The synthesis of this compound is a critical process for the development of novel sulfonamide-based therapeutics. While the inherent reactivity of the furan ring presents challenges, the use of mild sulfonating agents and carefully controlled reaction conditions allows for the successful preparation of this valuable building block. Both two-step and one-pot procedures have been developed, each with its own advantages. A thorough understanding of the reaction mechanisms, coupled with strict adherence to safety protocols, is essential for any researcher undertaking this synthesis.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

- Truitt, P., et al. (1950). The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. The Journal of Organic Chemistry, 15(5), 993-998.

-

Slideshare. (2018). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (2024). US20240060006A1 - Tuning sulfonation and controlling oleo-furan surfactant compositions.

-

NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

- Google Patents. (2000). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

MES Voice. (2022, March 18). Furan Synthesis and Reactions [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (2024). This compound - Introduction. Retrieved from [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

-

European Patent Office. (1999). EP 0976742 A1 - A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 6. rsc.org [rsc.org]

- 7. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. This compound | C4H3ClO3S | CID 22179302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. nj.gov [nj.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Furan-3-Sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of Furan-3-Sulfonyl Chloride

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the furan moiety offers a unique electronic profile and conformational rigidity that is frequently exploited to enhance biological activity and refine pharmacokinetic properties. This compound emerges as a highly valuable and reactive intermediate, providing a direct gateway to a diverse array of furan-3-sulfonamides and sulfonate esters. These derivatives are prevalent in contemporary pharmaceutical research, notably as key intermediates in the synthesis of novel anti-inflammatory agents like Interleukin-1 (IL-1) inhibitors.[1][2][3]

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and handling of this compound. It is designed for researchers, synthetic chemists, and drug development professionals who require a technical and practical understanding of this versatile building block. The narrative moves beyond simple data recitation to explain the causality behind its reactivity and the rationale for specific experimental protocols, ensuring a field-proven and trustworthy resource for laboratory application.

Core Physicochemical and Spectroscopic Profile

This compound is a colorless to light yellow liquid with a pungent odor, characterized by its high reactivity, particularly towards moisture and nucleophiles.[4][5] Its utility as a synthetic intermediate is directly tied to its physical and chemical characteristics, which dictate storage, handling, and reaction conditions.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is critical to note that this compound is corrosive and reacts violently with water, necessitating stringent handling protocols.[6][7]

| Property | Value | Source(s) |

| CAS Number | 52665-49-3 | [6][8][9] |

| Molecular Formula | C₄H₃ClO₃S | [6] |

| Molecular Weight | 166.58 g/mol | [6][10] |

| Appearance | Colorless to yellow liquid | [4][8] |

| IUPAC Name | This compound | [6] |

| Predicted Boiling Point | 226.1 ± 13.0 °C | [4][11] |

| Predicted Density | 1.529 ± 0.06 g/cm³ | [4][11] |

| SMILES | C1=COC=C1S(=O)(=O)Cl | [6] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra should be obtained from the supplier or through direct experimental measurement, the expected signals can be predicted based on its structure.[12][13]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The furan ring protons are expected to appear as distinct multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C2 position would likely be the most downfield due to the proximity of the oxygen and the deshielding effect of the sulfonyl chloride group. |

| ¹³C NMR | Four distinct signals are expected for the furan ring carbons. The carbon atom directly attached to the sulfonyl chloride group (C3) would be significantly downfield. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O) are expected around 1375 cm⁻¹ (asymmetric stretch) and 1185 cm⁻¹ (symmetric stretch). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at ~33% the intensity of [M]⁺). |

Synthesis and Purification

The preparation of this compound is most effectively achieved through the electrophilic sulfonation of a furan precursor, followed by chlorination. A robust method, adapted from patented industrial processes, involves the direct chlorosulfonation of an alkyl 3-furoate.[1] This approach avoids the direct handling of furan, which can be prone to polymerization under strongly acidic conditions.

Synthetic Workflow

The synthesis can be conceptualized as a one-pot, two-step process that efficiently converts a stable starting material into the desired reactive sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of electrophilic sulfonation followed by chlorination.[1] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the corrosive nature of the reagents.

Reagents & Equipment:

-

Ethyl 3-furoate

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Chlorosulfonic acid

-

Pyridine (anhydrous)

-

Phosphorus pentachloride (PCl₅)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet

-

Addition funnel

Procedure:

-

Sulfonation:

-

Dissolve ethyl 3-furoate (1 equiv.) in anhydrous dichloromethane (approx. 10 mL per gram of furoate) in the three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).

-

Add chlorosulfonic acid (1.25 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24-48 hours to ensure complete formation of the sulfonic acid intermediate.

-

-

Chlorination (One-Pot):

-

Re-cool the reaction mixture to below 0 °C.

-

Slowly add pyridine (1.1 equiv.) to act as an acid scavenger.

-

Carefully add phosphorus pentachloride (1.1 equiv.) portion-wise, managing any exotherm by adjusting the rate of addition.

-

Allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with cold brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The resulting crude oil is this compound, which can be used directly or purified by vacuum distillation if necessary. The purity should be assessed by ¹H NMR.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high electrophilicity of its sulfur atom. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to construct the medicinally important sulfonamide and sulfonate ester linkages.[14][15]

Core Reactivity Profile

The sulfonyl chloride group is an excellent leaving group, facilitating reactions under mild conditions, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to quench the HCl byproduct.[16][17]

Application in Drug Discovery: Formation of Furan Sulfonamides

The reaction with primary or secondary amines to form sulfonamides is arguably the most significant application of this compound, providing access to compounds with potential therapeutic value.[1][17]

Protocol: General Procedure for Furan-3-sulfonamide Synthesis This protocol outlines a standard Schotten-Baumann-type condition for sulfonamide formation.

Reagents & Equipment:

-

This compound

-

Primary or secondary amine (1.0 equiv.)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Pyridine or Triethylamine (1.5 equiv.)

-

Round-bottom flask with magnetic stirrer and nitrogen inlet

Procedure:

-

Dissolve the amine (1.0 equiv.) in THF or DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (e.g., pyridine, 1.5 equiv.) and cool the solution to 0 °C in an ice bath.

-

Prepare a separate solution of this compound (1.1 equiv.) in a minimal amount of the same solvent.

-

Add the this compound solution dropwise to the stirring amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired furan-3-sulfonamide.

Activation of Alcohols via Sulfonate Esters

This compound can also react with alcohols to convert the hydroxyl group, which is a poor leaving group, into a furan-3-sulfonate ester, which is an excellent leaving group for subsequent Sₙ2 or E2 reactions.[18][19] This "activation" of alcohols is a fundamental transformation in multi-step synthesis.[19] The reaction mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile.[18]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a hazardous chemical that requires careful handling to prevent injury and ensure experimental success.

-

Hazard Profile: The compound is classified as corrosive and causes severe skin burns and eye damage (GHS Hazard H314).[4][6] Inhalation of vapors can cause severe respiratory irritation.

-

Reactivity Hazards: It reacts violently with water, liberating toxic and corrosive gases (HCl and sulfur oxides).[7][20] It is incompatible with strong oxidizing agents, strong acids, strong bases, and amines (except under controlled reaction conditions).[7]

-

Handling:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[7][21]

-

Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent hydrolysis from atmospheric moisture.[7]

-

-

Storage:

Conclusion

This compound is a potent and versatile reagent that serves as a critical entry point for the synthesis of furan-based sulfonamides and sulfonate esters. Its high reactivity, while demanding careful handling, is the very property that makes it so valuable to the synthetic chemist. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in drug discovery and materials science to leverage this building block to its full potential, paving the way for the creation of novel and complex molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22179302, this compound. Available at: [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Jerome, K., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S. Patent No. 6,022,984.

- Jerome, K., et al. (n.d.). An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors. Hong Kong Patent No. HK1024472B.

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

- Jerome, K., et al. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. Available at: [Link]

-

de Oliveira, A. B., et al. (2012). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. Available at: [Link]

-

Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C4H3ClO3S). Retrieved from [Link]

-

Chinese Journal of Organic Chemistry. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Available at: [Link]

-

Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

-

Sun, W., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

- Yoshimitsu, T., et al. (2000). Sulfonylation of alcohol. Japanese Patent No. JP2000219669A.

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

-

Frostburg State University Chemistry Department. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available at: [Link]

-

Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

Sources

- 1. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 2. HK1024472B - An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C4H3ClO3S | CID 22179302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. americanelements.com [americanelements.com]

- 9. This compound | 52665-49-3 [chemicalbook.com]

- 10. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. This compound(52665-49-3) 1H NMR [m.chemicalbook.com]

- 13. 52665-49-3|this compound|BLD Pharm [bldpharm.com]

- 14. nbinno.com [nbinno.com]

- 15. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. cbijournal.com [cbijournal.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

Furan-3-sulfonyl Chloride: A Core Reagent for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Furan-3-sulfonyl chloride (CAS 52665-49-3) is a highly reactive heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic profile, combining the aromatic furan scaffold with a potent electrophilic sulfonyl chloride moiety, makes it an invaluable intermediate for the construction of complex molecular architectures, particularly sulfonamides. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, a detailed synthetic methodology, and its application in the synthesis of bioactive compounds. We will explore its reactivity, analytical characterization, and its role as a precursor to potential therapeutic agents, such as modulators of the Interleukin-1 (IL-1) signaling pathway, a critical cascade in inflammatory diseases.

Core Characteristics and Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristically pungent odor.[1] The furan ring is a prevalent motif in numerous pharmaceuticals, where it can serve as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[2] The true synthetic power of this molecule, however, resides in the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, primed for reaction with a diverse array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are cornerstones of modern drug design.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52665-49-3 | [5][6][7] |

| Molecular Formula | C₄H₃ClO₃S | [5][6][7] |

| Molecular Weight | 166.58 g/mol | [5][6][7] |

| Density | 1.53 g/cm³ | [5] |

| Boiling Point | 226.1 °C @ 760 mmHg | [1][5] |

| Flash Point | 90.6 °C | [1][5] |

| Refractive Index | 1.516 | [1][5] |

| Vapor Pressure | 0.125 mmHg @ 25°C | [1][5] |

| Synonyms | 3-Furansulfonyl chloride, 3-(Chlorosulphonyl)furan | [1][6] |

Synthesis of this compound: A Two-Step Approach

While specific literature detailing the synthesis of this compound is sparse, a robust and scalable protocol can be extrapolated from established methodologies for analogous furan sulfonyl chlorides. The most logical pathway involves a two-step sequence: electrophilic sulfonation of a suitable furan precursor to generate an intermediate furan-3-sulfonic acid, followed by chlorination to yield the target sulfonyl chloride. A one-pot procedure adapted from a patented synthesis of a related isomer offers a field-proven framework.[5][8]

The causality behind this approach lies in controlling the reactivity of the furan ring. Direct sulfonation of unsubstituted furan typically yields the 2-substituted product.[9] Therefore, starting with a precursor that directs substitution to the 3-position or leveraging specific reaction conditions is critical. The following protocol is based on the principles of electrophilic aromatic substitution followed by conversion of the resulting sulfonic acid.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is an adapted procedure and should be performed with rigorous safety precautions by trained personnel only.

Step 1: Formation of Furan-3-sulfonic Acid

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a solution of a suitable 3-substituted furan precursor in a dry, inert solvent such as methylene chloride.

-

Cool the flask to -10 °C using an appropriate cooling bath (e.g., ice-salt).

-

Slowly add one equivalent of chlorosulfonic acid (ClSO₃H) dropwise via the addition funnel, ensuring the internal temperature does not rise above 0 °C. The use of chlorosulfonic acid serves as the electrophilic sulfonating agent.[5][8]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC). The sulfonic acid intermediate is expected to precipitate as a solid.

Step 2: Conversion to this compound (One-Pot) 5. Re-cool the slurry from Step 4 to -10 °C. 6. Slowly add 1.1 equivalents of a suitable acid scavenger, such as pyridine, dropwise. This step is crucial to neutralize the HCl byproduct that will be formed during chlorination. 7. Following the pyridine addition, add 1.1 equivalents of a chlorinating agent, such as phosphorus pentachloride (PCl₅), portion-wise, maintaining the low temperature. PCl₅ is a highly effective reagent for converting sulfonic acids to sulfonyl chlorides.[5] 8. Allow the reaction to stir at low temperature for 30 minutes before warming to room temperature and stirring overnight. 9. Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This step quenches the excess chlorinating agent and precipitates the product. 10. Extract the aqueous mixture with methylene chloride (3x). 11. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. 12. The product can be further purified by vacuum distillation.

Chemical Reactivity and Application in Bioactive Scaffold Synthesis

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. It readily undergoes nucleophilic substitution with primary and secondary amines under basic conditions to form highly stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[4]

Application Example: Synthesis of Precursors for Interleukin-1 (IL-1) Inhibitors

The Interleukin-1 (IL-1) family of cytokines are potent mediators of inflammation and are implicated in a host of autoimmune diseases, including rheumatoid arthritis.[5][8] Consequently, inhibiting the IL-1 signaling pathway is a major therapeutic strategy. Furan sulfonamide derivatives have been identified as key intermediates in the synthesis of novel IL-1 inhibitors.[5][8] this compound serves as an ideal starting material for generating a library of diverse sulfonamide-based drug candidates.

Experimental Protocol: Synthesis of a Representative Furan-3-sulfonamide

-

Dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 equivalents) in dry THF.

-

Add the this compound solution dropwise to the cooled amine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

-

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure Furan-3-sulfonamide.

Therapeutic Target: The IL-1 Signaling Pathway

IL-1 inhibitors function by disrupting the inflammatory cascade initiated by IL-1α or IL-1β.[5] The signal begins when IL-1 binds to its primary receptor, IL-1R1. This induces the recruitment of the IL-1 receptor accessory protein (IL-1RAP), forming a trimeric complex. This complex then recruits intracellular adaptor proteins like MyD88, leading to the activation of IRAK kinases.[1] This ultimately triggers downstream pathways, including NF-κB and MAPK, which drive the expression of numerous pro-inflammatory genes.[9][10] Small molecule inhibitors derived from furan sulfonamides can be designed to interfere with key components of this pathway.

Analytical Characterization

Full experimental spectra for this compound are not widely available in peer-reviewed literature, a common situation for specialized reagents. However, characterization can be confidently achieved by combining data from standard analytical techniques.

Table 2: Key Analytical Data for this compound

| Technique | Expected Observations | Reference(s) |

| ¹H NMR | Three distinct signals in the aromatic region corresponding to the furan protons (δ ≈ 6.5-8.5 ppm). The proton at C2 would be the most deshielded. | (Predicted) |

| ¹³C NMR | Four signals corresponding to the four carbons of the furan ring. The carbon bearing the -SO₂Cl group (C3) would be significantly downfield. | (Predicted) |

| FT-IR | Strong, characteristic asymmetric and symmetric S=O stretching bands at approx. 1375-1410 cm⁻¹ and 1170-1200 cm⁻¹. C-H and C=C stretching from the furan ring. | [10] |

| Mass Spec. | Molecular Ion (M⁺) expected at m/z ≈ 166 (³⁵Cl) and 168 (³⁷Cl) in a ~3:1 ratio. Predicted monoisotopic mass is 165.949 Da. | [9] |

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this reagent. This compound is corrosive and highly reactive, particularly with water.

-

Hazard Profile: Causes severe skin burns and eye damage (GHS Category 1B). May cause respiratory irritation.

-

Reactivity Hazard: Reacts violently with water to liberate toxic and corrosive gases (HCl, SOx). All operations must be conducted under strictly anhydrous conditions.

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.

-

Handling: Handle exclusively under an inert atmosphere (e.g., argon or dry nitrogen) using oven-dried glassware and syringe techniques for liquid transfers. Avoid any contact with moisture or incompatible materials like alcohols and strong bases.

-

Storage: Store locked up in a cool, dry, well-ventilated area, preferably in a freezer (-20 °C). The container must be kept tightly sealed. It is often stored under an inert gas to protect from moisture.

-

Spills & Disposal: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water. Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical tool for the advanced synthesis of heterocyclic compounds. Its value is particularly pronounced in the field of drug discovery, where the reliable formation of sulfonamides is a critical strategy for developing new therapeutic agents. While its reactivity demands careful handling and anhydrous conditions, a thorough understanding of its properties and reaction mechanisms allows researchers to harness its synthetic potential effectively. The ability to use this reagent to construct libraries of compounds for screening against targets like the IL-1 signaling pathway underscores its importance and ensures its continued application in the pursuit of novel medicines.

References

- efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (Patent US6022984A).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22179302, this compound. Retrieved from [Link]

-

Acuner-Ozbabacan, S. E., Engin, H. B., Guven-Maiorov, E., & Keskin, O. (2014). The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer. PLOS Computational Biology, 10(2), e1003470. [Link]

-

ResearchGate. (n.d.). FT-IR liquid film spectrum of 2-furoyl chloride. [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

ChemBK. (2024, April 9). This compound. [Link]

- A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. (Patent EP0976742A1).

-

Bao, H., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 20(10), 1093-1115. [Link]

-

Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride | Semantic Scholar [semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. This compound(52665-49-3) 1H NMR [m.chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C4H3ClO3S | CID 22179302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. rsc.org [rsc.org]

- 10. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to Furan-3-Sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Development

This guide provides a comprehensive technical overview of furan-3-sulfonyl chloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and critical role as a synthetic intermediate, with a focus on field-proven insights and methodologies.

Core Properties and Characteristics

This compound is a reactive organic compound valued for its ability to introduce the furan-3-sulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to the unique electronic and structural properties of the furan ring.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, safety assessments, and purification procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClO₃S | [1][2][3][4][5] |

| Molecular Weight | 166.58 g/mol | [1][2][4][5] |

| CAS Number | 52665-49-3 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Odor | Pungent | [6][7] |

| Predicted Boiling Point | 226.1 ± 13.0 °C | [1][5][6] |

| Predicted Density | 1.529 ± 0.06 g/cm³ | [1][5][6] |

| IUPAC Name | This compound | |

| SMILES | C1=COC=C1S(=O)(=O)Cl | [3] |

Synthesis of this compound

The preparation of this compound typically involves the electrophilic sulfonation of a furan precursor followed by chlorination. The furan ring is sensitive to strong acids, necessitating carefully controlled reaction conditions to prevent polymerization or ring-opening.[8]

Synthetic Pathway Overview

A common and effective laboratory-scale synthesis proceeds via a two-step sequence starting from furan. The key is to first generate the more stable sulfonic acid, which is then converted to the desired sulfonyl chloride.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for synthesizing this compound.

Disclaimer: This protocol involves highly corrosive and water-reactive reagents. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Sulfonation of Furan

-

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent and Reagent: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and cool the vessel to -10 °C using an appropriate cooling bath (e.g., ice-salt).

-

Reactant Addition: Dissolve furan in a minimal amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the furan solution dropwise to the stirred solvent, maintaining the internal temperature below -5 °C.

-

Causality Insight: Furan is highly susceptible to acid-catalyzed polymerization. Dropwise addition at low temperatures is crucial to dissipate the heat of reaction and minimize side reactions.

-

-

Sulfonation: In a separate, dry dropping funnel, place chlorosulfonic acid. Add the acid dropwise to the reaction mixture at a rate that keeps the internal temperature below 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) or quenching a small aliquot and analyzing by ¹H NMR.

-

Intermediate Formation: This step forms furan-3-sulfonic acid, which may precipitate or remain in solution. This intermediate is typically carried forward without isolation.[9]

Step 2: Conversion to Sulfonyl Chloride

-

Acid Scavenger: While maintaining the low temperature, add an acid scavenger such as pyridine dropwise.

-

Causality Insight: Pyridine neutralizes the HCl generated during the subsequent chlorination step, preventing degradation of the acid-sensitive furan ring.

-

-

Chlorination: Add a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), portion-wise or dropwise, ensuring the temperature remains low.

-

Self-Validation: The choice of chlorinating agent can influence the workup. PCl₅ is highly effective but requires careful quenching of its byproducts. SOCl₂ generates gaseous byproducts (SO₂ and HCl), which can simplify purification.

-

-

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Causality Insight: This step quenches any remaining chlorinating agent and separates the organic product from water-soluble byproducts. This must be done slowly and behind a blast shield, as the reaction with water is highly exothermic.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with cold dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is often an oil and can be purified by vacuum distillation or flash column chromatography on silica gel.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile. Its primary application is in the formation of sulfonamides, a cornerstone functional group in medicinal chemistry.[10]

Core Reactivity: Sulfonamide Synthesis

The reaction of this compound with a primary or secondary amine is the most common transformation, yielding a stable sulfonamide linkage. This reaction is fundamental in drug discovery for creating bioisosteres of amides.[10][11]

Caption: Reaction scheme for the synthesis of furan sulfonamides.

Detailed Experimental Protocol: Sulfonamide Formation

This protocol outlines a general procedure for coupling this compound with an amine.

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Causality Insight: The reaction is exothermic. Cooling controls the reaction rate and minimizes potential side reactions involving the sensitive sulfonyl chloride.

-

-

Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for the disappearance of the starting materials by TLC.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Self-Validation: The acidic wash removes excess amine and the basic catalyst. The bicarbonate wash removes any remaining acidic impurities. A successful separation is indicated by a clean organic layer.

-

-

Purification: Dry the organic phase over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by recrystallization or silica gel chromatography.

Role in Drug Development

The furan sulfonamide motif is a valuable scaffold in medicinal chemistry. It acts as a bioisostere for amide bonds, offering improved metabolic stability and different hydrogen bonding capabilities, which can enhance binding affinity to biological targets.[10] For instance, furan sulfonamide compounds have been investigated as precursors for Interleukin-1 (IL-1) inhibitors, highlighting their relevance in developing anti-inflammatory agents.[9]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its high reactivity makes it corrosive and a lachrymator.

Hazard Profile

-

Corrosivity: Causes severe skin burns and eye damage.[2][4][12]

-

Water Reactivity: Reacts violently with water, liberating toxic and corrosive hydrogen chloride (HCl) gas.[2][12] All glassware and reagents must be scrupulously dry.

-

Inhalation: May cause respiratory irritation.

Handling and Storage Workflow

Proper handling and storage are paramount to ensure safety and maintain the reagent's integrity.

Caption: Mandatory workflow for the safe handling and storage of this compound.

References

-

This compound - ChemBK. (URL: [Link])

-

This compound | C4H3ClO3S - PubChem. (URL: [Link])

-

This compound - ChemBK (Introduction). (URL: [Link])

-

This compound - Chemdad Co. (URL: [Link])

- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P

-

This compound - ChemBK (Introduction). (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (URL: [Link])

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group, Princeton University. (URL: [Link])

-

Preparation of sulfonamides from N-silylamines - PMC, NIH. (URL: [Link])

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound(52665-49-3) 1H NMR [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Furan-3-sulfonyl Chloride

Furan-3-sulfonyl chloride IUPAC name and synonyms

An In-depth Technical Guide to Furan-3-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile heterocyclic building block crucial in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, core reactivity, and its significant role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction: The Significance of the Furan Scaffold

The furan ring is a privileged five-membered aromatic heterocycle frequently incorporated into pharmacologically active compounds.[1][2] It often serves as a bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[2] When functionalized with a sulfonyl chloride group at the 3-position, the resulting molecule, this compound, becomes a powerful electrophilic intermediate. Its utility lies in its ability to readily react with a wide array of nucleophiles, making it an invaluable tool for constructing complex molecular architectures, particularly in the synthesis of novel sulfonamides and sulfonate esters with potential therapeutic applications.[3]

Nomenclature and Physicochemical Properties

A clear understanding of a reagent's identity and physical characteristics is paramount for its effective and safe use in a laboratory setting.

Identification and Synonyms

-

Synonyms : 3-Furansulfonyl chloride, chloro-3-furylsulfone, 3-(Chlorosulphonyl)furan, Furan-3-sulphonyl chloride.[4][5][6][7][8]

-

PubChem CID : 22179302[5]

Physicochemical Data

The properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 166.58 g/mol | [5][6][9] |

| Appearance | Colorless to yellow liquid | [4][7] |

| Boiling Point | 226.1 ± 13.0 °C (Predicted) | [6][7] |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Storage | 2-8 °C, under inert atmosphere | [7] |

Synthesis and Reactivity

The synthetic utility of this compound is rooted in its straightforward preparation and the high electrophilicity of the sulfonyl chloride moiety.

General Synthesis Routes

This compound is typically prepared through the electrophilic sulfonation of furan, followed by chlorination. A common method involves treating furan with chlorosulfonic acid.[10] Another approach is the direct reaction of furan with sulfonyl chloride under alkaline conditions.[7] These methods leverage the electron-rich nature of the furan ring to install the sulfonyl group.

A generalized one-pot procedure involves the slow addition of chlorosulfonic acid to a solution of a furan derivative in a chlorinated solvent at low temperatures (e.g., 0 °C).[10] Following the formation of the intermediate sulfonic acid, a chlorinating agent such as phosphorus pentachloride or thionyl chloride is added to furnish the final sulfonyl chloride.[10]

Core Reactivity: A Potent Electrophile

The sulfonyl chloride group (-SO₂Cl) is an excellent electrophile. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a diverse range of nucleophiles. The most common and synthetically valuable reactions involve the formation of sulfonamides and sulfonate esters.[3]

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | C4H3ClO3S | CID 22179302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 10. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling and Management of Furan-3-sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Reagent

Furan-3-sulfonyl chloride is a valuable reagent in organic synthesis, particularly within medicinal chemistry and drug development, where the furan scaffold and the sulfonyl group are key pharmacophores. Its utility, however, is matched by its significant reactivity and hazardous nature. This guide provides a comprehensive overview of its properties, hazards, and the critical safety protocols required for its handling, storage, and disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and scientific integrity.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance requiring stringent handling protocols.[1][2] The primary dangers stem from its corrosive nature and its violent reactivity with water.[3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3] | Danger |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[3] | Danger |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[3] | Warning |

| Water Reactivity | - | Reacts violently with water, liberating toxic gas.[3][4] | - |

The compound's GHS pictograms clearly indicate its corrosive properties.[1][2] All personnel handling this substance must be thoroughly familiar with these hazards before commencing any work.

Physicochemical and Reactivity Profile

A foundational understanding of the chemical's properties is crucial for predicting its behavior and ensuring safe handling.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 52665-49-3 | [1][3] |

| Molecular Formula | C₄H₃ClO₃S | [1] |

| Molecular Weight | 166.58 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 226.1±13.0 °C (Predicted) | [6][7] |

| Density | 1.529±0.06 g/cm³ (Predicted) |[6][7] |

Reactivity and Incompatibilities

The high reactivity of the sulfonyl chloride group dictates its handling requirements.

-

Water/Moisture : this compound reacts violently and exothermically with water, including atmospheric moisture, to produce corrosive and toxic gases such as hydrogen chloride (HCl) and sulfuric acid.[3][4] This is the most critical incompatibility to manage.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, amines, and alcohols.[3][8] These substances can lead to vigorous, uncontrolled reactions.

-

Hazardous Decomposition : Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen chloride gas.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Mandatory Engineering Controls

-

Chemical Fume Hood : All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and mists.[3][11][12]

-

Ventilation : Ensure adequate exhaust ventilation is available in storage and handling areas.[8][13]

-

Emergency Equipment : Safety showers and eyewash stations must be readily accessible and located close to the workstation.[3][10][14]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected carefully and worn at all times when handling this chemical.[8]

Table 3: Required Personal Protective Equipment

| Body Part | Equipment | Standard/Specification | Rationale |

|---|---|---|---|

| Hands | Chemical-resistant gloves | e.g., Nitrile or Neoprene | Protects against severe skin burns and corrosion.[8] |

| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 / EN166 | Goggles protect from splashes; the face shield provides an additional layer of protection for the entire face.[3][8] |

| Body | Chemical-resistant lab coat | - | Protects skin and personal clothing from splashes. |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator | See SDS for specific cartridge type (e.g., acid gas) | Required if ventilation is insufficient or if exposure limits are at risk of being exceeded.[3][8][9] |

Standard Operating Procedures: From Storage to Use

A systematic workflow minimizes the risk of exposure and accidental release.

Storage Protocol

Proper storage is the first step in safe management.

-

Environment : Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8] A designated corrosives area is recommended.[3][15]

-

Temperature : Freezer storage is recommended to maintain chemical stability.[3]

-

Atmosphere : Store under an inert atmosphere, such as argon, to protect from moisture.[3]

-

Containment : Keep containers tightly closed.[3] Store in the original, clearly labeled container.[16]

-

Security : The storage area should be locked to restrict access to authorized personnel only.[3][13]

Handling Protocol

-

Preparation : Before handling, ensure all engineering controls are operational and all required PPE is donned correctly.

-

Inert Atmosphere : Handle the material under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from ambient moisture.[3]

-

Dispensing : Use clean, dry glassware and tools. If transferring liquid, do so carefully to avoid splashing.

-

Avoidance : Do not breathe mist, vapors, or spray.[3] Avoid all contact with skin and eyes.[13]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[12] Contaminated clothing should be removed immediately and laundered before reuse.[12][14]

Emergency Response Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

Spill Response

-

Evacuate : Immediately clear the area of all personnel not involved in the cleanup.[14] Move upwind of the spill.

-

Ventilate : Ensure the area is well-ventilated, but do not use ventilation that could spread the vapors to other labs.

-

Contain : Use a non-combustible, inert absorbent material like dry sand, earth, or vermiculite to contain the spill.[8][11][14] DO NOT USE WATER .[14]

-

Neutralize (for large spills) : For larger spills, once absorbed, the material can be cautiously neutralized with solid soda ash or calcium carbonate.[14]

-

Collect : Carefully collect the absorbed material into a suitable, labeled, closed container for hazardous waste disposal.[3]

-

Decontaminate : Clean the spill area thoroughly once the material is removed.

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[3]

-

Inhalation : Move the victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[9][17] Seek immediate medical attention.[3]

-

Skin Contact : Immediately take off all contaminated clothing.[3][4] Rinse the affected skin area with large amounts of water for at least 15 minutes, using a safety shower if available.[3] Seek immediate medical attention.[3]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion : Rinse the mouth with water.[3] DO NOT INDUCE VOMITING .[3][4] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[3]

Firefighting

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[9][14]

-

Unsuitable Media : DO NOT USE WATER .[14] A violent reaction will occur.

-

Hazards : Fires will produce poisonous gases, including hydrogen chloride and sulfur oxides.[9][14] Containers may explode if heated.[14] Use a water spray only to cool fire-exposed containers, not to extinguish the fire itself.[14]

Waste Disposal and Neutralization

All waste containing this compound must be treated as hazardous waste.

Protocol: Neutralization of Small, Uncontaminated Quantities

This procedure should only be performed by trained personnel within a chemical fume hood.

-

Preparation : Prepare a large beaker containing a dilute basic solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide).[11] Place this beaker in an ice bath to manage the exothermic reaction.[11]

-

Slow Addition : With vigorous stirring, slowly and carefully add the this compound waste to the cold basic solution.[11] Crucial : Always add the sulfonyl chloride to the base, never the other way around, to avoid a violent, localized reaction.[11]

-

Monitoring : Monitor the reaction temperature and control the addition rate to keep it from becoming too vigorous. Corrosive fumes will be released.[11] Check the pH to ensure the solution remains basic throughout the process.

-

Final Disposal : Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local environmental regulations.[11]

Contaminated Waste

Materials contaminated with this compound (e.g., absorbent from spills, used glassware, contaminated PPE) must be considered hazardous.

-

Place these materials in a suitable, sealed, and clearly labeled container.[11]

-

Dispose of the container through an approved hazardous waste disposal facility.[3][11] Do not mix with other waste streams.[11]

References

- Fisher Scientific. (2023, September 5).

- S D FINE-CHEM LIMITED. SULPHURYL CHLORIDE - SD Fine-Chem.

- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.

- MilliporeSigma. Safety First: Handling Sulfuryl Chloride in Industrial Settings.

- BenchChem. Preventing decomposition of sulfonyl chloride during reaction.

- Thermo Fisher Scientific. This compound, 97%, Thermo Scientific.

- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)this compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 22179302, this compound.

- CDH Fine Chemical.

- American Elements. This compound.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Santa Cruz Biotechnology.

- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.

- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.

- ECHEMI.

- Fisher Scientific. (2008, February 21).

- ChemicalBook. This compound.

- Chemdad Co., Ltd. This compound.

- Fisher Scientific. (2009, February 4). SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride hydrochloride, 95%.

Sources

- 1. This compound | C4H3ClO3S | CID 22179302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. nbinno.com [nbinno.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. actylislab.com [actylislab.com]

Furan-3-sulfonyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction

Furan-3-sulfonyl chloride is a pivotal reagent in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and drug development.[1] Its unique heterocyclic structure, combined with the highly reactive sulfonyl chloride moiety, renders it an essential building block for the synthesis of a diverse array of complex molecules, most notably sulfonamides. This guide provides an in-depth exploration of the physical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to support researchers in its effective application.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid characterized by a pungent odor.[1] A comprehensive summary of its key physical properties is presented below. It is imperative to handle this compound with appropriate safety measures due to its reactive and corrosive nature.[2]

| Property | Value | Source |

| Molecular Formula | C₄H₃ClO₃S | [3] |

| Molecular Weight | 166.58 g/mol | [3] |

| CAS Number | 52665-49-3 | [3] |

| Boiling Point | 226.1 ± 13.0 °C (at 760 mmHg, Predicted) | [4][5] |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [4][5] |

Synthesis of this compound

The preparation of this compound is most effectively achieved through a two-step process commencing with the sulfonation of a suitable furan precursor, followed by chlorination of the resulting sulfonic acid. A well-documented approach involves the electrophilic sulfonation of an alkyl 3-furoate, which is then converted to the target sulfonyl chloride.[3][4]

The underlying principle of this synthesis is the activation of the furan ring towards electrophilic substitution, followed by the conversion of the sulfonic acid group into the more reactive sulfonyl chloride. The use of a chlorinating agent like phosphorus pentachloride or thionyl chloride is a standard and effective method for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of furan sulfonyl chlorides.[3][4]

Step 1: Formation of Furan-3-sulfonic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1 equivalent) in a suitable inert solvent such as dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by pouring it onto crushed ice.

-

The aqueous layer is separated, and the furan-3-sulfonic acid can be used directly in the next step or isolated if necessary.

Step 2: Conversion to this compound

-

To the crude furan-3-sulfonic acid solution (or the isolated product), add phosphorus pentachloride (1.2 equivalents) portion-wise at 0 °C.

-

After the addition, allow the mixture to stir at room temperature for 2-4 hours, and then gently reflux for 1-2 hours to ensure complete conversion.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.